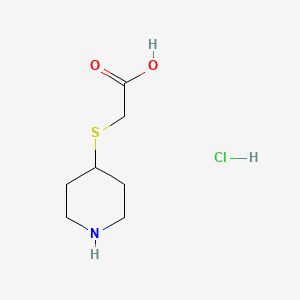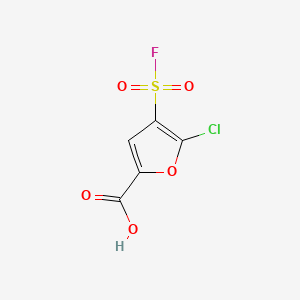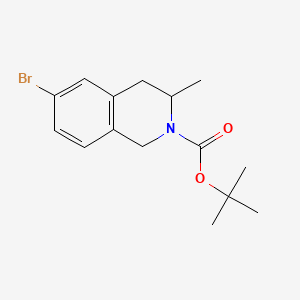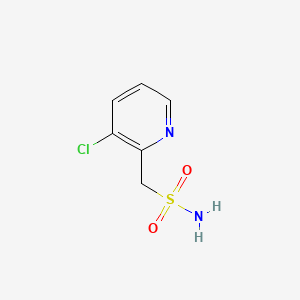
(3-chloropyridin-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropyridin-2-yl)methanesulfonamide, also known as CPM, is an important organic compound that has been used in a variety of scientific applications. CPM is a versatile compound that can be used in a variety of synthetic processes and has been studied for its biochemical and physiological effects.
科学研究应用
(3-chloropyridin-2-yl)methanesulfonamide has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of pharmaceuticals. This compound has also been used as an inhibitor of enzymes and as a ligand for metal complexes. In addition, this compound has been used to study protein-protein interactions and to study the mechanism of action of drugs.
作用机制
The mechanism of action of (3-chloropyridin-2-yl)methanesulfonamide is not fully understood. However, it is believed that this compound can bind to certain proteins, such as enzymes, and inhibit their activity. In addition, this compound can interact with metal complexes and can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to have an anti-inflammatory effect and to have an effect on the immune system.
实验室实验的优点和局限性
(3-chloropyridin-2-yl)methanesulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, this compound is a versatile compound that can be used in a variety of synthetic processes. However, this compound has some limitations for use in laboratory experiments. It is a toxic compound and should be handled with care. In addition, this compound can react with certain compounds, such as acids, and should be stored in an inert atmosphere.
未来方向
There are several potential future directions for research on (3-chloropyridin-2-yl)methanesulfonamide. One potential direction is to further study its biochemical and physiological effects, such as its effect on the immune system and its anti-inflammatory properties. Another potential direction is to further study its mechanism of action, such as its interaction with proteins and metal complexes. In addition, further research could be done on the synthesis of this compound and its use as a reagent in organic synthesis and as a catalyst for the synthesis of polymers. Finally, further research could be done on the use of this compound in the synthesis of pharmaceuticals.
合成方法
(3-chloropyridin-2-yl)methanesulfonamide can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropyridine with methanesulfonamide in the presence of a base such as sodium hydroxide. This reaction proceeds in a two-step process, first forming the intermediate 3-chloropyridinium methanesulfonate salt, which then undergoes a nucleophilic substitution reaction with methanesulfonamide to form this compound. Other methods of synthesis include the reaction of 3-chloropyridine with methanesulfonyl chloride in the presence of a base and the reaction of 3-chloropyridine with methanesulfonyl fluoride in the presence of a base.
属性
IUPAC Name |
(3-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMAVFSTVZFTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
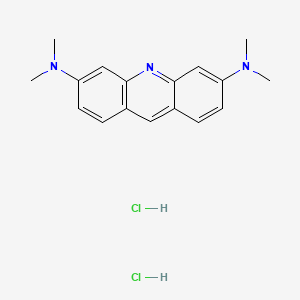
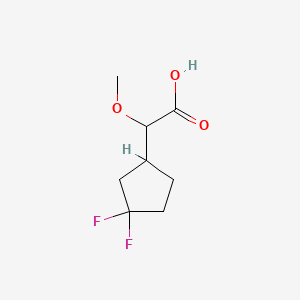
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
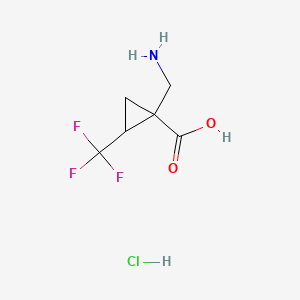
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
